molecular formula C12H15NO2 B033355 n-(3-Acetylphenyl)-n-ethylacetamide CAS No. 200630-96-2

n-(3-Acetylphenyl)-n-ethylacetamide

Cat. No. B033355
CAS RN: 200630-96-2
M. Wt: 205.25 g/mol
InChI Key: UDHSUNANTLODHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the intermediate N-(3-acetylphenyl)-2-chloroacetamide was synthesized by following Sidhu et al., with little modifications . The reaction proved to be effective in ethanol at 60 °C .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the intermediate N-(3-acetylphenyl)-2-chloroacetamide synthesized was condensed with various hydroxyl-substituted benzoic acids .

Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

N-(3-Acetylphenyl)-N-ethylacetamide: is utilized in the synthesis of isoindolo[2,1-a]quinoline derivatives through a Claisen–Schmidt-type condensation reaction . These derivatives are significant due to their wide range of biological properties, including antioxidant, anti-HIV, antileishmanial, and antifungal activities .

Antimicrobial Activities

This compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of N-(3-Acetylphenyl)-N-ethylacetamide exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Molecular Docking Studies

In silico molecular docking studies are performed with N-(3-Acetylphenyl)-N-ethylacetamide derivatives to predict their binding affinities to various biological targets. This helps in understanding the potential therapeutic applications of these compounds .

Development of Herbicides

Some derivatives of N-(3-Acetylphenyl)-N-ethylacetamide are known for their herbicidal properties. Research in this area explores the development of new herbicides that are more effective and environmentally friendly .

properties

IUPAC Name

N-(3-acetylphenyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSUNANTLODHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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